molecular formula C25H26N4OS B2770875 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-3-ylmethyl)thiourea CAS No. 850934-30-4

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-3-ylmethyl)thiourea

Cat. No.: B2770875
CAS No.: 850934-30-4
M. Wt: 430.57
InChI Key: FXPZIYCMJAQRMW-UHFFFAOYSA-N
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Description

1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-3-ylmethyl)thiourea is a complex organic compound featuring an indole ring system, a phenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed on the nitro group if present.

  • Substitution: The phenyl and pyridinylmethyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Amines or other reduced derivatives.

  • Substitution: Substituted phenyl or pyridinylmethyl derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The indole core is known for its biological activity, and derivatives can be explored for their pharmacological properties.

  • Medicine: Potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: Applications in material science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. The indole ring system can interact with various biological targets, such as enzymes or receptors, leading to biological responses. The thiourea moiety may play a role in binding to metal ions or other molecules, influencing its activity.

Comparison with Similar Compounds

  • 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-3-ylmethyl)urea

  • 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-3-ylmethyl)amide

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4OS/c1-18-22(23-15-21(30-2)10-11-24(23)27-18)12-14-29(17-19-7-6-13-26-16-19)25(31)28-20-8-4-3-5-9-20/h3-11,13,15-16,27H,12,14,17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPZIYCMJAQRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CN=CC=C3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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